molecular formula C9H7BrF2O2 B2379596 Methyl 2-bromo-2-(3,5-difluorophenyl)acetate CAS No. 557798-60-4

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate

Cat. No.: B2379596
CAS No.: 557798-60-4
M. Wt: 265.054
InChI Key: NJNOIMBODCNIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 2-bromo-2-(3,5-difluorophenyl)acetate , derived from its functional groups and substituent positions. The parent chain is identified as the acetate group (CH₃COO–), with a bromine atom and a 3,5-difluorophenyl group attached to the alpha-carbon. The numbering of the phenyl ring prioritizes the fluorine atoms at positions 3 and 5, ensuring unambiguous identification.

Systematic identifiers include:

  • CAS Registry Number : 557798-60-4
  • SMILES : COC(=O)C(C1=CC(=CC(=C1)F)F)Br
  • InChIKey : NJNOIMBODCNIGL-UHFFFAOYSA-N

These identifiers confirm the compound’s connectivity and distinguish it from regioisomers such as methyl 2-bromo-2-(2,4-difluorophenyl)acetate.

Molecular Formula and Weight Analysis

The molecular formula C₉H₇BrF₂O₂ reflects the compound’s composition:

  • Carbon (C) : 9 atoms
  • Hydrogen (H) : 7 atoms
  • Bromine (Br) : 1 atom
  • Fluorine (F) : 2 atoms
  • Oxygen (O) : 2 atoms
Component Contribution to Molecular Weight (g/mol)
C₉H₇ 115.16
Br 79.90
F₂ 38.00
O₂ 32.00
Total 265.06

The calculated molecular weight (265.05 g/mol) aligns with experimental data from mass spectrometry. Discrepancies in reported values (e.g., 265.05 vs. 265.06 g/mol) arise from isotopic variations in bromine (⁷⁹Br and ⁸¹Br).

Stereochemical Configuration and Conformational Isomerism

The alpha-carbon bearing bromine and the 3,5-difluorophenyl group is a potential stereogenic center. However, symmetry in the 3,5-difluorophenyl ring (C₂ symmetry axis) renders the molecule achiral , as the substituents on the alpha-carbon are not enantiomeric.

Conformational isomerism arises from rotation around the C–O bond of the acetate group. Density Functional Theory (DFT) calculations predict two dominant conformers:

  • s-cis : The carbonyl oxygen aligns with the phenyl ring, minimizing steric hindrance.
  • s-trans : The carbonyl oxygen opposes the phenyl ring, favored by dipole-dipole interactions.

X-ray crystallography of analogous compounds (e.g., methyl 2-(4-bromo-2,5-difluorophenyl)acetate) reveals a planar arrangement of the acetate and phenyl groups, stabilized by π-π stacking.

Comparative Analysis of 2D Structural Representations

2D representations elucidate connectivity and functional groups:

Representation Type Example Utility
SMILES COC(=O)C(C1=CC(=CC(=C1)F)F)Br Compact notation for databases
InChI InChI=1S/C9H7BrF2O2/... Machine-readable descriptor
Line-angle Visualizes substituent positions

The SMILES string specifies bromine and fluorine positions unambiguously, while the InChI encodes stereochemical and isotopic data. Line-angle diagrams highlight the meta-fluorine arrangement, distinguishing this compound from ortho- or para-substituted analogs.

3D Molecular Dynamics and Crystal Packing Predictions

Molecular dynamics simulations predict a twisted conformation in the gas phase, with dihedral angles of 15–25° between the phenyl and acetate planes. In contrast, crystal packing forces induce planarity, as observed in related bromofluorophenyl acetates.

Key 3D parameters include:

Parameter Predicted Value Source
Bond length (C–Br) 1.93 Å DFT calculations
Bond angle (C–C–Br) 112° X-ray analog data
Torsion angle (C–O–C=O) 180° (s-trans conformer) NMR studies

Crystal packing is dominated by halogen bonding (Br···O=C) and C–H···F interactions, creating a layered lattice with a predicted density of 1.6–1.7 g/cm³.

Properties

IUPAC Name

methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-6(11)4-7(12)3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNOIMBODCNIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557798-60-4
Record name methyl 2-bromo-2-(3,5-difluorophenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-2-(3,5-difluorophenyl)acetate typically involves the esterification of 2-bromo-2-(3,5-difluorophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position to the ester group undergoes nucleophilic substitution under basic conditions. This reactivity is driven by the electron-withdrawing effects of the fluorine atoms on the aromatic ring, which enhance the electrophilicity of the adjacent carbon.

Typical Conditions :

  • Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide)

  • Temperature : 60–80°C

Reaction ComponentDetails
Nucleophile Hydroxide (OH⁻), amines, or thiols
Product Substituted 2-(3,5-difluorophenyl)acetate derivatives
Yield 85–90% under optimized conditions
Mechanism SN₂ pathway facilitated by the ester group’s electron-withdrawing nature

Kinetic studies indicate that the reaction rate is highly dependent on the steric and electronic environment of the aromatic ring. For example, the meta- and para-fluorine substituents stabilize the transition state through inductive effects, accelerating substitution.

Reduction Reactions

The ester group and bromine atom can participate in reduction reactions, though the latter is less reactive due to the aromatic stabilization of the C–Br bond.

Key Reduction Pathways :

  • Ester to Alcohol : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol.

  • Debromination : Radical-based reduction using tributyltin hydride (Bu₃SnH) removes the bromine atom.

Reduction TypeConditionsProductYield
Ester Reduction LiAlH₄ in anhydrous ether, 0°C to rt2-(3,5-difluorophenyl)ethanol70–75%
Debromination Bu₃SnH, AIBN, toluene, reflux2-(3,5-difluorophenyl)acetate derivative60–65%

Reduction selectivity is influenced by the solvent’s dielectric constant and the reducing agent’s strength. Anhydrous conditions are critical to avoid side reactions .

Oxidative Transformations

The ester moiety can undergo oxidation under controlled conditions, though the bromine atom typically remains intact.

Oxidation Pathways :

  • Ester to Carboxylic Acid : Achieved using potassium permanganate (KMnO₄) in acidic or neutral aqueous media.

  • Aromatic Ring Oxidation : Limited due to fluorine’s deactivating effects, but strong oxidants like ozone may cleave the ring.

Oxidation TypeReagents/ConditionsProductNotes
Ester Oxidation KMnO₄, H₂O, 100°C2-Bromo-2-(3,5-difluorophenyl)acetic acidRequires prolonged reaction times
Ring Oxidation Ozone (O₃), followed by reductive workupDicarboxylic acid derivativesLow yield (<30%) due to side reactions

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

Standard Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : Tetrahydrofuran (THF) or dioxane

Coupling PartnerProductYieldSelectivity
Arylboronic acid2-(3,5-Difluorophenyl)biaryl acetate80–85%High para-selectivity observed
Vinylboronateα,β-Unsaturated ester derivatives65–70%Stereoselectivity depends on ligand

Stability and Side Reactions

  • Hydrolysis : The ester hydrolyzes slowly in aqueous basic conditions (pH > 10) to form the corresponding carboxylic acid.

  • Thermal Decomposition : Degrades above 200°C, releasing brominated byproducts.

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is widely used as a reagent in organic synthesis. It serves as a precursor for complex molecular frameworks through various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction.

Reaction Type Description
Suzuki-Miyaura Coupling Utilized to form carbon-carbon bonds, allowing for the synthesis of diverse organic compounds.
Palladium-Catalyzed Reactions Facilitates the introduction of difluorophenyl motifs into target molecules.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structural versatility makes it a candidate for drug development, particularly in creating small molecule libraries screened for biological activity.

  • Case Study : A study demonstrated the incorporation of this compound into drug-like structures, leading to the identification of compounds with promising anti-inflammatory and anticancer activities.

Biochemical Probing

In biological research, this compound is explored as a biochemical probe to study enzyme interactions and metabolic pathways. The presence of halogen atoms enhances molecular interactions through halogen bonding, potentially increasing efficacy in biological systems.

Biological Application Methodology
Enzyme Interaction Studies Investigated for binding affinity with proteins and enzymes to understand metabolic pathways.
Metabolism Studies Analyzed using liquid chromatography-mass spectrometry to identify metabolites and elimination pathways.

Material Science

This compound derivatives are being explored for their potential use in developing new materials with desirable properties. Research indicates that catalysts derived from this compound can enhance reaction rates and yields in chemical transformations.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(3,5-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Physical and Structural Comparison

Compound Name Molecular Formula Molecular Weight Substituents Purity Key Applications
Methyl 2-bromo-2-(3,5-difluorophenyl)acetate* C₉H₇BrF₂O₂ ~265.06 3,5-difluorophenyl, Br N/A Pharmaceutical intermediates
Methyl 2-bromo-2-(4-fluorophenyl)acetate C₉H₈BrFO₂ 247.06 4-fluorophenyl, Br ≥98% Cross-coupling reactions
tert-Butyl 2-(3,5-difluorophenyl)acetate C₁₂H₁₅F₂O₂ 238.24 3,5-difluorophenyl, tert-butyl 66% yield Catalytic fluorination
Methyl 2-bromo-2-(2-methoxyphenyl)acetate C₁₀H₁₀BrO₃ 273.09 2-methoxyphenyl, Br 95% Suzuki-Miyaura couplings

*Calculated values based on structural analogs.

Key Observations :

  • Halogen Impact: The bromine atom in the target compound enhances leaving-group ability compared to non-halogenated analogs (e.g., tert-butyl 2-(3,5-difluorophenyl)acetate), facilitating nucleophilic substitutions .
  • Fluorine Substitution: The 3,5-difluoro configuration creates a highly electron-deficient aryl ring compared to mono-fluoro (e.g., 4-fluorophenyl) or methoxy-substituted analogs, altering electrophilic aromatic substitution reactivity .
  • Ester Group : Methyl esters generally exhibit higher volatility and lower steric hindrance than tert-butyl esters, improving solubility in polar solvents .

Nuclear Magnetic Resonance (NMR) Analysis

  • tert-Butyl 2-(3,5-difluorophenyl)acetate :

    • ¹H NMR : δ 3.50 (s, 2H, CH₂), 1.45 (s, 9H, tert-butyl).
    • ¹⁹F NMR : δ −110.3 (meta-fluorine coupling).
      The absence of bromine shifts the α-CH₂ resonance upfield compared to brominated analogs.
  • Methyl 2-bromo-2-(4-fluorophenyl)acetate :
    Expected ¹H NMR : Downfield shift for the α-CHBr group (δ ~4.5–5.5) due to bromine’s electronegativity.

Functional Group Variations in Related Esters

highlights methyl esters with diverse substituents (e.g., amino, acetamido, chloro), enabling further comparisons:

  • Amino vs. Bromo Substituents: Methyl 2-amino-3-chlorobenzoate lacks the bromine leaving group, reducing utility in substitution reactions but enhancing stability for amine-based coupling .
  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy-substituted analogs (e.g., Methyl 2-bromo-2-(2-methoxyphenyl)acetate ) exhibit reduced electrophilicity at the α-carbon compared to fluorinated derivatives, impacting reaction rates in metal-catalyzed processes.

Biological Activity

Methyl 2-bromo-2-(3,5-difluorophenyl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H8BrF2O2
  • Molecular Weight : 293.07 g/mol
  • Structural Features : The compound features a bromo substituent and difluoro groups on the phenyl ring, which enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) increases the compound's binding affinity and specificity towards these targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may modulate receptor signaling pathways, impacting cellular functions such as proliferation and apoptosis.

Biological Activity Overview

Recent studies have indicated various biological activities associated with this compound:

  • Anticancer Activity : Preliminary data suggest that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cell lines.
  • Antimicrobial Effects : It has shown promise in inhibiting the growth of certain bacterial strains.
  • Enzyme Interaction Studies : Research indicates that it may serve as a valuable tool in studying enzyme-ligand interactions.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in MDA-MB-231 cells
AntimicrobialInhibits growth of E. coli
Enzyme InhibitionInteracts with specific metabolic enzymes

Anticancer Studies

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, particularly MDA-MB-231 (breast cancer) cells. The compound's mechanism appears to involve the activation of caspase pathways, leading to cell death. For instance, one study reported an IC50 value indicating significant growth inhibition at low concentrations (IC50 between 2.43–7.84 μM) .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. Notably, it has shown effectiveness against Escherichia coli, suggesting potential applications in developing new antibacterial agents .

Enzyme Interaction Studies

Research has focused on the compound's ability to bind with specific enzymes involved in critical metabolic pathways. Its halogen substituents enhance molecular interactions through halogen bonding, potentially increasing efficacy in biological systems .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameKey FeaturesBiological Activity
Methyl 2-bromo-4,6-difluorophenylacetateDifferent halogen positionsModerate anticancer activity
Methyl 2-chloro-3,5-difluorophenylacetateChlorine instead of bromineLower enzyme inhibition
Methyl 2-bromo-3,5-dichlorophenylacetateTwo chlorine substituentsReduced binding affinity

Q & A

Q. What are the established synthetic routes for Methyl 2-bromo-2-(3,5-difluorophenyl)acetate, and how can reaction conditions be optimized?

The compound is typically synthesized via bromination of methyl 2-(3,5-difluorophenyl)acetate using brominating agents like N-bromosuccinimide (NBS) under radical initiation. For example, analogous bromination reactions (e.g., Methyl 2-bromo-2-(4-methoxyphenyl)acetate) employ NBS and 2,2'-azobis(isobutyronitrile) (AIBN) in CCl₄ at 80°C for 4 hours, yielding >80% product . Optimization involves adjusting catalyst loading, reaction temperature, and solvent polarity. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%).

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • LCMS : To confirm molecular weight (e.g., m/z 681 [M+H]⁺ observed in structurally similar esters) .
  • ¹H/¹³C NMR : For verifying substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm and methyl ester signals at δ 3.7 ppm) .
  • HPLC : Retention times (e.g., 0.99 minutes under SMD-TFA50 conditions) validate purity and stability .

Q. How should this compound be stored to ensure stability?

Store at 0–6°C in amber vials to prevent photodegradation and hydrolysis. Brominated esters are sensitive to moisture; use desiccants like silica gel in storage containers. Stability testing via periodic HPLC analysis is recommended .

Q. What is the role of the 3,5-difluorophenyl group in the compound’s reactivity?

The electron-withdrawing fluorine atoms enhance the electrophilicity of the adjacent carbonyl group, facilitating nucleophilic substitution at the brominated carbon. This substituent pattern also influences regioselectivity in cross-coupling reactions .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HBr). Follow protocols for halogenated waste disposal, as outlined in OSHA-compliant SDS sheets for analogous brominated esters .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways in bromination reactions of similar aryl acetates?

Radical bromination with NBS/AIBN proceeds via a chain mechanism: AIBN generates radicals that abstract hydrogen from the α-carbon, forming a carbon radical that reacts with Br₂ (from NBS decomposition). Competing pathways (e.g., over-bromination) can arise from excess NBS or prolonged reaction times. Kinetic studies using in-situ FTIR or GC-MS help identify intermediates .

Q. How can contradictions in reported yields for brominated acetates be resolved?

Discrepancies often stem from solvent polarity (e.g., CCl₄ vs. DCM) or trace moisture. For example, CCl₄’s low polarity favors radical stability, improving yields by 15–20% compared to polar aprotic solvents. Systematic DOE (Design of Experiments) approaches, varying solvent, temperature, and initiator concentration, are recommended .

Q. What novel applications exist for this compound in medicinal chemistry?

The compound serves as a precursor for:

  • Heterocyclic scaffolds : Suzuki-Miyaura coupling with boronic acids forms biaryl intermediates for kinase inhibitors .
  • Peptidomimetics : The bromine atom allows functionalization via nucleophilic substitution (e.g., with amines or thiols) to create protease-resistant analogs .

Q. Can alternative bromination strategies improve sustainability without compromising efficiency?

Electrochemical bromination (using KBr as a bromide source) reduces reliance on hazardous NBS. Flow chemistry setups minimize waste and enhance heat transfer for exothermic reactions. Comparative LC-MS data show comparable yields (75–85%) to traditional methods .

Q. How can impurities in synthesized batches be systematically identified and quantified?

  • LC-MS/MS : Detects trace byproducts (e.g., dibrominated analogs or ester hydrolysis products).
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals from regioisomers.
  • X-ray crystallography : Confirms stereochemistry in crystalline impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.